2-Acetyl-5-chlorothiophene
Overview
Description
2-Acetyl-5-chlorothiophene is an organic compound with the chemical formula C₆H₅ClOS. It is characterized by the presence of an acetyl group and a chlorine atom attached to a thiophene ring. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
2-Acetyl-5-chlorothiophene is a heterocyclic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been used in the synthesis of novel heterocyclic chalcone analogues . These analogues are synthesized by condensing this compound with benzaldehyde derivatives . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of heterocyclic chalcone analogues
Result of Action
It’s known that the compound is involved in the synthesis of heterocyclic chalcone analogues
Action Environment
It’s known that the compound can be synthesized in methanol at room temperature , suggesting that it’s stable under these conditions.
Biochemical Analysis
Biochemical Properties
2-Acetyl-5-chlorothiophene plays a significant role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to form complexes with metal ions such as cobalt(II), nickel(II), and zinc(II), which can affect the activity of metalloenzymes . Additionally, this compound can undergo nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of biologically active compounds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that can be further excreted from the body. The involvement of this compound in these pathways can influence metabolic flux and the levels of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can affect its activity and function, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in determining its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise subcellular localization of this compound can impact its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetyl-5-chlorothiophene can be synthesized through several methods. One common approach involves the acylation of 5-chlorothiophene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Another method involves the chlorination of 2-acetylthiophene using chlorine gas in the presence of a solvent like dichloroethane. The reaction mixture is heated, and the product is isolated by filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and acylation reactions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-chlorothiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The thiophene ring is highly reactive towards electrophiles, leading to substitution reactions at the 2-position.
Reduction: Reduction of the acetyl group can yield 5-chloro-2-thienylmethanol.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid are commonly used under mild conditions.
Oxidation: Potassium permanganate or sodium chlorite in aqueous solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Electrophilic Substitution: 2-substituted derivatives of 5-chlorothiophene.
Oxidation: 5-chlorothiophene-2-carboxylic acid.
Reduction: 5-chloro-2-thienylmethanol.
Scientific Research Applications
2-Acetyl-5-chlorothiophene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its anti-inflammatory properties and potential use in drug development.
Industry: Employed in the production of agrochemicals and as a building block for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Acetylthiophene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Chlorothiophene-2-carboxylic acid: Contains a carboxyl group instead of an acetyl group, leading to different chemical properties.
3-Acetyl-2,5-dichlorothiophene: Contains an additional chlorine atom, which affects its reactivity and applications.
Uniqueness
2-Acetyl-5-chlorothiophene is unique due to the presence of both an acetyl group and a chlorine atom on the thiophene ring. This combination enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZGPEHWQCRXGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212436 | |
Record name | Ketone, 5-chloro-2-thienyl methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6310-09-4 | |
Record name | 2-Acetyl-5-chlorothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6310-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketone, 5-chloro-2-thienyl methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006310094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6310-09-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43020 | |
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Record name | Ketone, 5-chloro-2-thienyl methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-chloro-2-thienyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Acetyl-5-chlorothiophene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSG32J5KRT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Acetyl-5-chlorothiophene commonly utilized in organic synthesis?
A1: this compound is frequently employed as a starting material in the synthesis of heterocyclic chalcones via the Claisen-Schmidt condensation reaction. [, , ] This reaction involves the base-catalyzed condensation of the acetyl group of this compound with various aromatic aldehydes, leading to the formation of chalcones possessing a thiophene moiety. [, , ] These chalcones are then further derivatized into other heterocycles like pyrazolines and benzodiazepines, which are known for their diverse biological activities. []
Q2: What are the primary spectroscopic techniques used to characterize this compound and its derivatives?
A2: Researchers rely on several spectroscopic methods to confirm the structure of this compound and its derivatives. These include:
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups present in the molecule. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are used to elucidate the structure and confirm the connectivity of atoms within the molecule. [, ]
- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation. []
- Single Crystal X-ray Diffraction: This technique is used to determine the three-dimensional structure of synthesized compounds when suitable crystals can be obtained. []
Q3: What biological activities have been investigated for compounds derived from this compound?
A3: Derivatives of this compound, particularly the chalcones and their cyclized products like pyrazolines and benzodiazepines, have been explored for several biological activities, including:
- Antifungal Activity: Some synthesized chalcones and pyrazolines exhibited promising antifungal activity against Candida albicans and Aspergillus niger. []
- Anti-HIV Activity: Certain substituted 1,5-benzodiazepines, synthesized using a this compound derivative as a starting material, demonstrated inhibitory activity against HIV-1 reverse transcriptase. []
- Antioxidant Activity: Several heterocyclic chalcone analogues synthesized from this compound showed varying degrees of antioxidant potential in various in vitro assays, including DPPH free radical scavenging, ABTS radical scavenging, ferric reducing antioxidant power, and cupric ion reducing antioxidant capacity. []
Q4: Has the structure-activity relationship (SAR) been investigated for this compound derivatives?
A4: Yes, preliminary SAR studies indicate that the position and nature of substituents on the aromatic ring introduced via the aldehyde component in the Claisen-Schmidt condensation significantly influence the biological activity of the resulting chalcones and their derivatives. [, ] For instance, the presence of bromo and methoxy substituents on the phenyl ring of chalcones and pyrazolines, respectively, enhanced antifungal potency. [] Similarly, specific substitutions on the benzodiazepine ring influenced their anti-HIV activity. [] In the case of antioxidant activity, a p-methoxy substituent on the phenyl ring of the chalcone significantly enhanced the antioxidant potential. []
Q5: Are there studies on the interaction of this compound-based complexes with biological macromolecules?
A5: Yes, research indicates that a copper complex containing this compound, specifically [Cu-C6H5ClOS-C5H7NO3-1-10-phen]2+, interacts with calf thymus DNA. [] Fluorescence spectrometry studies suggest that the interaction involves both electrostatic forces and intercalation, which is the insertion of the complex between DNA base pairs. [] This finding highlights the potential of this compound-based complexes for developing DNA-targeting agents.
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